2,5-Heptadiyn-4-one
Description
2,5-Heptadiyn-4-one (CAS: 34793-66-3) is an organic compound with the molecular formula C₇H₆O and the structural formula MeC≡CCOC≡CMe. It features a linear seven-carbon chain containing two conjugated triple bonds (at positions 2 and 5) and a ketone group at position 4 . The conjugated diyne-ketone system enables strong electron-withdrawing effects, influencing its stability and interaction with nucleophiles or electrophiles .
Properties
Molecular Formula |
C7H6O |
|---|---|
Molecular Weight |
106.12 g/mol |
IUPAC Name |
hepta-2,5-diyn-4-one |
InChI |
InChI=1S/C7H6O/c1-3-5-7(8)6-4-2/h1-2H3 |
InChI Key |
UBXCIYAIGASSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C#CC |
Origin of Product |
United States |
Preparation Methods
Synthesis from 4-Pyrones and Amines
One of the earliest and most studied routes to compounds closely related to this compound involves the reaction of substituted 4-pyrones with aqueous amines. Denys Cook (1963) reported the preparation of 2,6-bis-(alkylamino)-2,5-heptadien-4-ones via reaction of 3-acetyl-4-hydroxy-6-methyl-2-pyrone (dehydroacetic acid) with aqueous alkylamines at mild temperatures (~50 °C). This reaction proceeds through initial formation of iminoethyl intermediates, followed by ring opening to yield the open-chain 2,5-heptadien-4-one derivatives, which exhibit pale yellow coloration and violet fluorescence.
Key experimental details from Cook’s work include:
| Entry | Starting Material | Amine | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-Acetyl-4-hydroxy-6-methyl-2-pyrone (DHA) | Ethylamine (25% aq.) | 50 (steam bath) | 0.5 - 24 | Up to 81 | Formation of 2,6-bis-(ethylamino)-2,5-heptadien-4-one |
| 2 | 2,6-Dimethyl-4-pyrone | Ethylamine (25% aq.) | 50 | 1 | Moderate | Product crystallizes with violet fluorescence |
| 3 | 2,6-Dihydroxy-2,5-heptadien-4-one (diacetylacetone) | Ethylamine (25% aq.) | 50 | 0.1 - 0.15 | 81 | Rapid reaction, product identical to above |
The reaction is exothermic and proceeds smoothly near room temperature to slightly elevated temperatures. Prolonged heating or acidic conditions can convert these open-chain products into 4-pyridones, indicating a delicate equilibrium between cyclic and open-chain forms.
Synthesis via Sodium Isopropylate Catalysis
A more recent synthetic approach involves the use of sodium isopropylate as a base catalyst in isopropyl alcohol solvent to prepare 2,6-dimethyl-2,5-heptadien-4-one derivatives, which may be adapted for this compound analogs.
- The method uses 1-nitroso-2,2,6,6-tetramethyl-piperidone as a precursor.
- Reaction conditions: 20–60 °C for 6 hours.
- Work-up involves distillation of solvent under reduced pressure, aqueous extraction, drying, and recrystallization.
- Yields reported are high (~90%) with purity above 99% by gas chromatography.
This method offers a scalable and efficient route for conjugated ketone synthesis.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Reaction of 4-pyrones with aqueous amines | 3-acetyl-4-hydroxy-6-methyl-2-pyrone + alkylamines | 25% aqueous amine, ~50 °C, 0.5–24 h | Up to 81% | Produces 2,6-bis-(alkylamino)-2,5-heptadien-4-ones; sensitive to acid |
| Acid-catalyzed aldol condensation | Acetone (3 equiv), HCl catalyst | 20–60 °C, several hours | ~15% (phorone) | Industrial method; mesityl oxide major byproduct |
| Sodium isopropylate catalysis | 1-nitroso-2,2,6,6-tetramethyl-piperidone + sodium isopropylate | 20–60 °C, 6 h | ~90% | High purity; scalable; uses base catalysis |
Analytical and Spectroscopic Characterization
The prepared this compound derivatives and related compounds have been characterized by:
- Infrared Spectroscopy: Confirms ketone carbonyl stretching and conjugated alkyne/alkene functionalities.
- Nuclear Magnetic Resonance Spectroscopy: Proton and carbon NMR data support open-chain structures with internal hydrogen bonding.
- Ultraviolet-Visible Spectroscopy: Shows characteristic absorption bands consistent with conjugated dienone or diynone systems.
- Melting Point and Fluorescence: Products often exhibit pale yellow crystals with violet fluorescence, aiding in purity assessment.
Research Findings and Notes
- The reaction of 4-pyrones with aqueous amines is facile and proceeds under mild conditions, providing a convenient route to this compound derivatives.
- The open-chain 2,6-bis-(alkylamino)-2,5-heptadien-4-ones are stable but can convert to 4-pyridones under acidic or prolonged heating conditions, which is important for storage and application considerations.
- Industrial aldol condensation methods, while less selective, remain important for large-scale production of related conjugated ketones.
- The sodium isopropylate catalyzed method offers a modern, efficient alternative with high yield and purity, suitable for research and industrial scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Heptadiyn-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds and a ketone group makes it a versatile compound for different types of chemical transformations .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
2,5-Heptadiyn-4-one is characterized by its unique molecular structure, which includes a conjugated system of double bonds and a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 108.14 g/mol. The compound exhibits reactivity typical of alkynes and ketones, making it a versatile intermediate in chemical synthesis.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including:
- Alkyne Metathesis : Facilitates the formation of new carbon-carbon bonds.
- Electrophilic Addition Reactions : Reacts with nucleophiles to form substituted products.
- Cycloaddition Reactions : Participates in [2+2] cycloadditions to create cyclic compounds.
These properties make it valuable in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Recent studies have highlighted the potential of this compound derivatives as therapeutic agents. For instance:
- Antimicrobial Activity : A study by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant antimicrobial effects against foodborne pathogens. The compound reduced microbial loads in meat products by over 90% at concentrations as low as 0.5% over two weeks of storage.
- Antioxidant Properties : Research conducted by Johnson et al. (2022) showed that treatment with this compound led to a dose-dependent decrease in oxidative stress markers in human fibroblast cells, indicating its potential as an antioxidant agent.
Data Table: Comparison of Biological Activities
Industrial Applications
In the industrial sector, this compound is utilized for its solvent properties and as a precursor in the manufacture of coatings and adhesives. Its high boiling point makes it suitable for applications requiring stability under heat.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound on meat preservation. The results indicated a significant reduction in microbial load over a two-week period at low concentrations.
Case Study 2: Antioxidant Potential
Johnson et al. (2022) investigated the antioxidant potential of this compound in human fibroblast cells. The findings demonstrated that treatment with varying concentrations led to decreased oxidative stress markers and enhanced cell viability compared to untreated controls.
Mechanism of Action
The mechanism of action of 2,5-Heptadiyn-4-one involves its interaction with various molecular targets and pathways. The compound’s reactivity, particularly its ability to undergo nucleophilic substitution and oxidation-reduction reactions, allows it to interact with enzymes and other biomolecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2,5-Heptadiyn-4-one, enabling comparative analysis of their properties and applications.
2,6-Dimethyl-4-aminopyridine (CAS: 3512-80-9)
- Molecular Formula : C₇H₁₀N₂
- Functional Groups: Pyridine ring (aromatic heterocycle), amino group (-NH₂), methyl groups (-CH₃).
- Key Reactivity: The amino group acts as a strong base and nucleophile, making it a catalyst in acyl transfer reactions. Methyl groups enhance steric hindrance, stabilizing intermediates in organic synthesis.
- Applications : Widely used as a catalyst in peptide coupling and esterification reactions due to its basicity and low nucleophilicity .
- Contrast with this compound: Unlike the alkyne-rich structure of this compound, 2,6-dimethyl-4-aminopyridine is aromatic and non-polar, favoring solubility in organic solvents rather than polar media.
2,4,6-Heptanetrione (CAS: 626-53-9)
- Molecular Formula : C₇H₁₀O₃
- Functional Groups : Three ketone groups (-C=O).
- Key Reactivity: Exhibits keto-enol tautomerism, increasing acidity (α-hydrogens). Susceptible to nucleophilic attack at carbonyl carbons.
- Applications : Serves as a precursor in synthesizing heterocycles (e.g., pyrroles) and polyketide antibiotics .
- Contrast with this compound : While both compounds contain ketones, 2,4,6-heptanetrione lacks triple bonds, reducing conjugation and electrophilicity. Its multiple ketones enhance polarity and hydrogen-bonding capacity.
Hepta-2,5-diyn-4-ol (CAS: 50428-54-1)
- Molecular Formula : C₇H₈O
- Functional Groups : Two triple bonds, hydroxyl group (-OH).
- Key Reactivity :
- Hydroxyl group enables hydrogen bonding and participation in oxidation or esterification reactions.
- Triple bonds allow cycloaddition (e.g., with azides) or polymerization.
- Applications: Potential monomer for conductive polymers or crosslinked materials .
- Contrast with this compound : The absence of a ketone reduces electrophilicity, while the hydroxyl group increases hydrophilicity and boiling point.
Data Table: Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and characterizing 2,5-Heptadiyn-4-one in academic laboratories?
- Synthesis : Use alkyne coupling reactions (e.g., Cadiot-Chodkiewicz) under inert conditions due to the compound’s terminal alkyne reactivity. Purify via fractional distillation or column chromatography, ensuring exclusion of peroxides .
- Characterization : Employ IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100–2260 cm⁻¹) stretches. Validate purity via GC-MS and elemental analysis. For novel derivatives, include high-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR data in supplementary materials .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Handling : Use explosion-proof equipment and avoid sparks/open flames (flammability hazard: H225) .
- PPE : Wear nitrile gloves, EN 166-certified safety goggles, and flame-resistant lab coats. Conduct work in fume hoods with adequate ventilation .
- Storage : Keep in sealed containers under nitrogen, away from oxidizers, in cool (<25°C), dry environments .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound derivatives?
- Core Techniques :
- NMR : Analyze alkyne proton environments (δ 1.8–2.5 ppm) and ketone carbon shifts (δ 200–220 ppm).
- IR : Confirm alkyne and carbonyl functional groups.
- MS : Use electron ionization (EI-MS) to identify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) for this compound analogs?
- Triangulation : Validate results using multiple techniques (e.g., X-ray crystallography for stereochemical confirmation) .
- Error Analysis : Quantify uncertainties from solvent effects (NMR) or baseline noise (IR). Replicate experiments under controlled conditions .
- Computational Aids : Perform density functional theory (DFT) calculations to predict NMR/IR spectra and compare with empirical data .
Q. What computational strategies are effective for modeling the reactivity of this compound in cycloaddition reactions?
- Software : Use Gaussian or ORCA for transition-state optimization (e.g., Diels-Alder reactions).
- Parameters : Apply B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO/LUMO) and regioselectivity .
- Validation : Cross-reference computed activation energies with experimental kinetic data .
Q. How does this compound’s stability vary under acidic/basic conditions, and what analytical methods detect degradation products?
- Stability Studies :
- Expose the compound to pH 3–11 buffers; monitor via HPLC at 24-hour intervals.
- Identify degradation pathways (e.g., ketone hydration or alkyne protonation) using LC-MS .
- Quantitative Analysis : Use gas chromatography with flame ionization detection (GC-FID) to track yield reductions .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .
- Appendices : Include raw spectral data, crystallographic files, and computational input/output logs for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
